Thromboxane B2-d4
Overview
Description
Thromboxane B2-d4 (TXB2-d4) is a stable, biologically inert metabolite formed from the non-enzymatic hydrolysis of Thromboxane A2 (TXA2) . It is not involved in platelet activation and aggregation, but its precursor, TXA2, is . TXA2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of TXA2 in platelets .
Synthesis Analysis
TXB2-d4 is formed from the non-enzymatic hydrolysis of TXA2 . TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The measurement of TXB2 in serum is the only test that measures the effect of aspirin on the activity of COX-1 in platelets .Molecular Structure Analysis
The molecular formula of TXB2-d4 is C20H30D4O6 . It has an average mass of 374.505 Da and a monoisotopic mass of 374.260651 Da . It has 4 of 5 defined stereocentres and a non-standard isotope .Chemical Reactions Analysis
TXB2-d4 is intended for use as an internal standard for the quantification of TXB2 by GC- or LC-mass spectrometry . Serum levels of TXB2 positively correlate with platelet COX-1 activation .Physical And Chemical Properties Analysis
TXB2-d4 has a density of 1.2±0.1 g/cm3, a boiling point of 582.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . It has an enthalpy of vaporization of 100.0±6.0 kJ/mol and a flash point of 199.7±23.6 °C . It has 6 H bond acceptors, 4 H bond donors, and 12 freely rotating bonds .Scientific Research Applications
Cardiovascular Research
Thromboxane B2-d4 is extensively used in cardiovascular research due to its role as a biomarker for platelet activation and thrombosis. It helps in understanding the pathophysiology of atherothrombosis and the effectiveness of antiplatelet therapies . For instance, it is used to measure the suppression of platelet TXA2 biosynthesis by low-dose aspirin therapy, which is crucial in preventing myocardial infarction and stroke .
Inflammation Studies
In the field of inflammation, Thromboxane B2-d4 serves as a key indicator of pro-inflammatory processes. It is involved in the study of mechanisms underlying inflammatory diseases such as colitis and rheumatoid arthritis. Researchers utilize it to explore the resolution of inflammation and the role of lipid mediators in this process .
Cancer Research
Thromboxane B2-d4 is also significant in cancer research. It is used to investigate the role of TXA2 in cancer progression and metastasis. Studies have shown that TXA2 can promote tumor growth and spread, making Thromboxane B2-d4 a valuable tool for assessing the impact of COX inhibitors like aspirin on cancer outcomes .
Pharmacological Applications
In pharmacology, Thromboxane B2-d4 is crucial for evaluating the clinical pharmacology of COX-1 inhibition. It aids in the assessment of drug efficacy, especially in the context of anti-inflammatory and antithrombotic agents . Clinical trials often measure levels of Thromboxane B2-d4 to determine the therapeutic impact of drugs on platelet function and vascular health .
Biomarker Potential
Thromboxane B2-d4 has potential as a biomarker for various diseases. Its measurement in biological fluids can indicate the risk of vascular diseases in patients and may help in the early detection and management of cardiovascular conditions .
Stroke and Neurological Research
In neurological research, particularly concerning ischemic stroke, Thromboxane B2-d4 is used to study the effects of aspirin on COX-1 activity in platelets. This research helps in developing effective therapies for the treatment of stroke and understanding the role of thromboxane in cerebrovascular diseases .
Clinical Studies
Thromboxane B2-d4 is pivotal in clinical studies for monitoring patient responses to treatments. It is used to track the effectiveness of interventions in conditions like diabetes, where platelet activation plays a significant role in disease progression and complications .
Diagnostic Development
Lastly, Thromboxane B2-d4 is instrumental in the development of diagnostic tools. It is used to create assays that can measure platelet activation in various clinical settings, providing valuable information for the diagnosis and monitoring of thrombotic disorders .
Mechanism of Action
Target of Action
Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .
Mode of Action
TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .
Biochemical Pathways
The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Result of Action
The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Action Environment
The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .
properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-LCGOHBJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thromboxane B2-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?
A1: While the study highlights the reduction of 11-dehydro Thromboxane B2-d4 biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro Thromboxane B2-d4 is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro Thromboxane B2-d4 in the gut and the implications of its reduction due to hyperoxia.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.